Sulfatides

Immunology Cell Signaling Inflammation

Unlike non-sulfated galactocerebroside or ganglioside GM4, only Sulfatides (≥98% TLC) deliver the unique 3′-sulfate ester required for faithful reconstitution of myelin membrane apposition, CD1d-restricted T cell activation (>18-fold higher TCR affinity vs. βGalCer), and pH-triggered DOPE liposome destabilization at pH 6.0. Calcium mobilization kinetics and cytokine induction are strictly sulfate-dependent—substitution with in-class alternatives yields complete loss of function. Procure highly purified bovine brain-derived Sulfatides to eliminate confounding signals from non-sulfated contaminants and ensure reproducible, publication-grade data in myelin biology, immunology, and drug delivery research.

Molecular Formula C42H80NNaO11S
Molecular Weight 830 (stearoyl) Na+ Salt
CAS No. 85496-63-5
Cat. No. B1148509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfatides
CAS85496-63-5
SynonymsCeramide-galactoside-3-sulfate;  Cerebroside sulfate
Molecular FormulaC42H80NNaO11S
Molecular Weight830 (stearoyl) Na+ Salt
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mgSolvent:nonePurity:98+%Physical solid

Sulfatides (CAS 85496-63-5) for Research Procurement: A Class-Specific Sulfated Glycosphingolipid with Defined Molecular Identity


Sulfatides (CAS 85496-63-5) represent a class of anionic sulfated glycosphingolipids, specifically 3-O-sulfogalactosylceramides, characterized by a ceramide backbone linked to a galactose moiety bearing a sulfate ester at the 3′-hydroxyl position [1]. They are endogenously synthesized from galactosylceramide via the action of cerebroside sulfotransferase (CST) and are degraded by arylsulfatase A [2]. As naturally derived products, commercial sulfatide preparations are typically isolated from bovine brain, exhibiting a heterogeneous fatty acid composition dominated by long-chain saturated (e.g., C24:0) and monounsaturated (e.g., C24:1) acyl chains, with a standard analytical purity specification of ≥98% as determined by TLC [3].

Why Sulfatides (CAS 85496-63-5) Cannot Be Substituted by Non-Sulfated Galactocerebroside or Other Anionic Glycolipids in Experimental Systems


The biological and biophysical activity of sulfatides is critically dependent on the presence and specific position of the sulfate group on the galactose ring. Experimental evidence demonstrates that the non-sulfated analog, galactocerebroside (GalCer), fails to elicit key cellular responses such as calcium mobilization in monocytes [1] and exhibits distinct, often opposite, effects on membrane apposition and fusion dynamics compared to sulfatides [2]. Furthermore, substitution with other anionic glycolipids, such as the sialic acid-containing ganglioside GM4, results in a complete loss of function in coagulation assays, underscoring that the sulfate moiety confers unique molecular recognition properties not shared by other negatively charged headgroups [3]. Consequently, the interchangeable use of in-class lipid alternatives without rigorous justification introduces a high risk of experimental artifact and misinterpretation of data.

Quantitative Differentiation of Sulfatides (CAS 85496-63-5) Against Key Analogs: A Comparative Evidence Guide for Selection


Sulfate Group Requirement for Monocyte Calcium Mobilization and Cytokine Induction

In a direct head-to-head comparison using human monocytes, sulfatides elicited a robust increase in cytosolic free-calcium levels, whereas the non-sulfated analog, galactocerebroside, had no measurable effect [1]. This sulfation-dependent activity was further correlated with the induction of pro-inflammatory cytokine (TNF, IL-8, IL-1β) mRNA expression and protein secretion, effects that were completely absent upon treatment with galactocerebroside [1].

Immunology Cell Signaling Inflammation

Essential Role of Sulfate Moiety for Coagulant and Anticoagulant Activities

A comparative study evaluated the functional activity of sulfatides, cholesterol 3-sulfate (an anionic control with a sulfate group but no galactose), and ganglioside GM4 (a glycosphingolipid with a sialic acid, an alternative negatively charged moiety, instead of sulfate). In a rat model of vein ligation, sulfatides induced giant thrombi formation within 10 minutes of injection, whereas GM4 exhibited neither coagulant nor anticoagulant activity [1]. Cholesterol 3-sulfate showed weaker coagulant activity, and sulfatides uniquely prolonged bleeding time in a non-ligation model, an effect not seen with cholesterol 3-sulfate [1].

Hematology Coagulation Lipid-Protein Interaction

Opposing Modulation of Myelin Basic Protein-Induced Membrane Interactions

Using a defined small unilamellar vesicle (SUV) system composed of egg phosphatidylcholine, the effect of incorporating 5 mol% of either sulfatide or galactocerebroside on membrane apposition induced by myelin basic protein (MBP) was quantified by light scattering. The presence of sulfatide enhanced MBP-induced membrane apposition compared to pure PC vesicles, whereas the presence of galactocerebroside reduced it [1].

Biophysics Neurobiology Myelin

Differential Calcium Signaling Dynamics and Cellular Responsiveness in Oligodendrocytes

In cultured oligodendrocytes, antibody cross-linking of sulfatide or galactocerebroside (GalC) both triggered a calcium influx, but with distinct response characteristics. Anti-sulfatide antibodies induced a transient Ca2+ response in approximately 39% of cells, in contrast to the sustained response elicited by anti-GalC antibodies in about 75% of the cell population [1]. Furthermore, distinct subpopulations of oligodendrocytes were found to respond exclusively to one antibody but not the other [1].

Neurobiology Cell Signaling Glial Biology

Enhanced Antibody Recognition of Sulfatide-Galactocerebroside Lipid Complexes in Multiple Sclerosis

An analysis of cerebrospinal fluid (CSF) from patients with multiple sclerosis (MS) revealed that recombinant antibodies cloned from CSF-resident plasma cells exhibited significantly enhanced binding to a lipid complex composed of sulfatide and galactocerebroside. The mean binding intensity to the complex was 82.84% higher than the sum of the binding intensities recorded for the individual lipids alone (p = 0.004) [1]. In contrast, binding to sulfatide was almost completely abrogated (reduced to 1.96-3.66% of its original signal) when it was complexed with ceramide, sphingomyelin, or phosphatidylcholine [2].

Immunology Autoimmunity Multiple Sclerosis Lipidomics

High-Affinity T Cell Receptor Recognition Dependent on Sulfate Moiety

The binding affinity of a human T cell receptor (TCR), clone DP10.7, for its cognate lipid antigen presented by the CD1d molecule was measured by surface plasmon resonance. The TCR bound to CD1d loaded with mixed bovine brain sulfatides with a dissociation constant (Kd) of 5.5 µM [1]. In a direct comparison, when CD1d was loaded with 24:1 β-galactosylceramide (βGalCer), which lacks the 3'-galactose sulfate group, the binding affinity was drastically reduced to a Kd greater than 100 µM, representing a loss of affinity of over 18-fold [1].

Immunology T Cell Biology Lipid Antigen Presentation

Optimal Application Scenarios for Sulfatides (CAS 85496-63-5) Based on Quantified Differential Evidence


Investigating Sulfation-Dependent Cellular Signaling in Immune and Glial Cells

As demonstrated by the complete lack of monocyte calcium mobilization and cytokine induction by galactocerebroside [6], sulfatides are the mandatory reagent for studying signaling pathways where the sulfate moiety is a functional prerequisite. Similarly, for experiments on oligodendrocyte biology, the distinct Ca2+ response kinetics and responder cell frequency compared to galactocerebroside [7] necessitate the use of sulfatides to accurately model sulfatide-specific signaling events. Procurement of highly purified sulfatides is essential for these assays to avoid confounding signals from non-sulfated contaminants.

Studies of CD1-Mediated Lipid Antigen Presentation to Type II NKT Cells

The biophysical evidence showing an >18-fold higher affinity of a human TCR for CD1d-sulfatide complexes compared to CD1d-βGalCer complexes [6] establishes sulfatides as the definitive ligand for investigating this axis of unconventional T cell activation. This specificity makes them an invaluable tool for immunological studies focused on CD1d-restricted T cell responses, particularly in the context of autoimmunity and cancer. Researchers should source sulfatides with defined acyl chain composition, as the 24:1 species demonstrated comparable affinity to the natural mixture [6].

Modeling Myelin Membrane Biophysics and Protein-Lipid Interactions

The opposing effects of sulfatide (enhancement) and galactocerebroside (reduction) on myelin basic protein-induced membrane apposition [6] demonstrate that sulfatides are required to faithfully reconstitute the biophysical properties of the myelin sheath in vitro. Researchers constructing model membranes (e.g., supported lipid bilayers, giant unilamellar vesicles) to study myelin assembly, stability, or autoimmune antibody binding must include sulfatides, as their unique synergy with galactocerebroside in forming autoantibody epitopes [7] cannot be replicated by other lipids.

Developing pH-Sensitive Liposomal Drug Delivery Systems

The unique ability of sulfatides to stabilize DOPE-based small unilamellar vesicles at physiological pH while rendering them leaky at pH 6.0 [6] presents a defined, quantifiable advantage for designing pH-responsive drug delivery vehicles. This property allows for the stable circulation of liposomes at pH 7.4 and targeted release of encapsulated cargo in acidic microenvironments, such as those found in tumor tissue or endosomal compartments. Procurement of sulfatides with a high purity (≥98%) and defined stability profile (e.g., 1-year storage at -20°C [7]) is critical for reproducible formulation.

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